N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide
Description
Introduction to Thiazolo[5,4-c]azepine Research Domain
Historical Development of Thiazolo-Fused Azepine Chemistry
Thiazolo-fused azepines emerged in the late 20th century as a response to the need for heterocycles with tunable electronic and steric properties. Early work focused on annulation strategies, such as the intramolecular cyclization of 4-aminothiazoles with activated methylene halides, as demonstrated by Kumar and Ila in 2022. These methods enabled access to six- and seven-membered thiazoloazepinones but faced limitations in regioselectivity and functional group tolerance.
A pivotal advancement came with the development of domino reactions using dihalo cyclic 1,3-diketones and mercaptonitrile salts, which streamlined the synthesis of thiazolo[4,5-b]azepine-5,8-diones under mild conditions. This methodology eliminated the need for metal catalysts and enabled rapid assembly of fused systems, as evidenced by X-ray crystallographic validation of products like 11c.
Key Milestones:
Position of Target Compound Within Heterocyclic Chemistry
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide occupies a unique niche due to its:
- Bicyclic Core : The thiazolo[5,4-c]azepine system (PubChem CID: 68701654) combines a sulfur-containing thiazole with a partially saturated azepine ring, enabling π-π stacking and hydrogen-bonding interactions.
- Exocyclic Modifications : The cyclohex-3-enecarboxamide substituent introduces steric bulk and additional hydrogen-bond acceptors, modulating solubility and target affinity.
Structural Comparison to Analogues:
Current Research Landscape and Knowledge Gaps
Recent studies have prioritized:
- Synthetic Methodologies : NaOEt-mediated cyclizations in ethanol (room temperature, 0.5 h) for constructing thiazoloazepine-diones.
- Functionalization Strategies : Late-stage amidation of 2-aminothiazoloazepin-4-ones, as exemplified by the target compound’s cyclohexenecarboxamide group.
Unresolved Challenges:
- Stereocontrol : No general methods exist for enantioselective synthesis of thiazolo[5,4-c]azepines.
- Structure-Activity Relationships (SAR) : Limited data on how ring saturation (e.g., 5,6,7,8-tetrahydro vs. fully aromatic) affects bioactivity.
- Scale-Up : Domino reactions often require stoichiometric bases (e.g., Et3N), complicating industrial translation.
Economic and Scientific Significance of Thiazolo[5,4-c]azepine Derivatives
Pharmaceutical Relevance:
- Kinase Inhibition : Thiazoloazepines show preliminary activity against CDK and JAK kinases due to their ATP-binding site mimicry.
- Antimicrobial Scaffolds : The sulfur atom enhances membrane penetration, as observed in analogues like 5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepine-8-thione (PubChem CID: 129764969).
Material Science Applications:
- Optoelectronic Materials : Green-emitting thiazoloazepines are candidates for organic light-emitting diodes (OLEDs).
Economic Metrics:
| Parameter | Estimate (2025) |
|---|---|
| Global Market Size | $120–150 million (heterocycles) |
| CAGR (2023–2030) | 6.8% |
| Patent Filings (2020–25) | 45–50 (thiazoloazepine-related) |
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-12(9-5-2-1-3-6-9)17-14-16-10-7-4-8-15-13(19)11(10)20-14/h1-2,9H,3-8H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOYTSVTVXWPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the azepine ring. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Several studies have indicated that compounds similar to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide exhibit antimicrobial properties. Research has shown that modifications to the thiazole and azepine moieties can enhance their efficacy against various bacterial strains.
-
Anticancer Activity
- The unique structural characteristics of this compound suggest potential anticancer properties. Preliminary studies indicate that derivatives of thiazolo[5,4-c]azepines can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
-
Anti-inflammatory Effects
- Compounds in this class have demonstrated anti-inflammatory activities in vitro and in vivo. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes.
-
Case Study 1: Antimicrobial Efficacy
- In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazolo[5,4-c]azepine and tested their antimicrobial activity against Staphylococcus aureus. Results showed that certain modifications led to a significant reduction in bacterial growth.
-
Case Study 2: Anticancer Potential
- A recent investigation into the anticancer properties of thiazolo[5,4-c]azepines revealed that one derivative effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase.
-
Case Study 3: Anti-inflammatory Mechanism
- Research published in Pharmacology Reports highlighted how specific derivatives reduced inflammation in animal models by downregulating TNF-alpha levels.
Mechanism of Action
The exact mechanism of action of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide is still under investigation. it is believed to interact with specific molecular targets, such as serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA repair.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(4-Oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
The closest structural analog is N-(4-Oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide (CAS 293763-26-5), which shares the thiazoloazepin-4-one core but differs in the substituent at the 2-position (acetamide vs. cyclohexenecarboxamide) .
Structural and Functional Differences :
Hypothetical Pharmacological Implications :
- However, increased lipophilicity could reduce aqueous solubility, impacting bioavailability.
- Acetamide Analog : The smaller, polar acetamide group might favor solubility and metabolic clearance, but reduced steric bulk could limit target affinity.
Broader Context: Thiazoloazepin Derivatives
For example:
- Anticancer Applications : Similar scaffolds inhibit cyclin-dependent kinases (CDKs) by competing with ATP binding.
- Antimicrobial Activity : Thiazole rings disrupt bacterial cell wall synthesis.
The target compound’s cyclohexenecarboxamide group could position it as a CDK inhibitor with enhanced selectivity over the acetamide analog, though experimental validation is required.
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
| Molecular Formula | C₉H₁₁N₃O₂S |
| Molecular Weight | 225.27 g/mol |
| CAS Number | 1797557-64-2 |
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cell cycle regulation and signal transduction pathways. Notably, it inhibits CDC25 phosphatases, which are critical for cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs) .
- Antiproliferative Effects : Studies suggest that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .
- Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties against various bacterial strains, although further studies are needed to confirm these effects .
Pharmacological Effects
The pharmacological profile of the compound includes:
- Anticancer Properties : In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and prostate cancer cells.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Study :
Toxicity and Safety Profile
The safety profile has been evaluated through various assays:
- Acute Toxicity Tests : The compound exhibited low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models .
- hERG Channel Inhibition : Predictive models suggest that it is a weak inhibitor of the hERG potassium channel, indicating a lower risk for cardiac side effects compared to other compounds .
Q & A
Basic: What synthetic strategies are effective for preparing N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiazoloazepin derivatives typically involves cyclocondensation reactions. For example, refluxing intermediates in ethanol with catalysts like piperidine (e.g., 0.5 mL per 0.01 mol substrate) can promote ring closure, followed by recrystallization from ethanol or ethanol/water mixtures to purify the product . Yield optimization may require adjusting solvent polarity (e.g., DMF for poorly soluble intermediates) or reaction time (e.g., 3–20 hours depending on substituent reactivity) . For carboxamide linkages, coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen are recommended .
Advanced: How can SHELX software resolve crystallographic ambiguities in this compound’s structure, particularly for disordered moieties?
Methodological Answer:
SHELXL is widely used for refining small-molecule structures. For disordered regions (e.g., the cyclohexene ring):
- Apply ISOR and DELU restraints to stabilize thermal parameters.
- Use PART and FREE commands to model partial occupancy if multiple conformers exist.
- Validate hydrogen bonding with HTAB and compare geometry to Etter’s graph set analysis (e.g., C(6) or R₂²(8) motifs) to ensure consistency with intermolecular interactions .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should contradictory NMR/IR data be resolved?
Methodological Answer:
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, the thiazole C2 proton typically appears at δ 7.8–8.2 ppm, while the cyclohexene CH₂ groups resonate at δ 1.5–2.5 ppm .
- IR : Confirm the 4-oxo group (C=O stretch at ~1680 cm⁻¹) and carboxamide (N–H bend at ~1550 cm⁻¹). Discrepancies may arise from polymorphism; cross-validate with X-ray diffraction .
- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]⁺) and rule out adducts. For example, a molecular weight of 318.35 g/mol corresponds to C₁₅H₁₈N₂O₂S .
Advanced: How can graph set analysis elucidate hydrogen bonding patterns in the crystal lattice of this compound?
Methodological Answer:
Graph set analysis (GSA) categorizes hydrogen bonds into D , S , R , or C motifs based on donor/acceptor connectivity. For example:
- D(2) motifs describe intramolecular N–H···O bonds stabilizing the thiazoloazepin ring.
- R₂²(8) patterns may form between adjacent molecules via N–H···O=C interactions, creating a supramolecular sheet. Use Mercury or CrystalExplorer to generate graph sets from CIF data and compare to Etter’s criteria for robustness .
Advanced: What computational methods are recommended to analyze puckering in the tetrahydro-4H-thiazoloazepin ring?
Methodological Answer:
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates. For a seven-membered azepin ring, θ > 10° indicates significant non-planarity.
- Software : Use Gaussian or ORCA for DFT optimization of the ring conformation, then compare to crystallographic data. Discrepancies >0.05 Å in bond lengths suggest dynamic puckering in solution .
Basic: How can low yields in thiazoloazepin synthesis be improved?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF for sterically hindered intermediates (e.g., 45% yield improvement in similar compounds ).
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or TEA) for base-sensitive steps.
- Temperature Control : Lower reflux temperatures (e.g., 60°C instead of 80°C) may reduce side reactions in cyclization steps .
Advanced: How do SHELXC/D/E pipelines enhance structural resolution for twinned crystals of this compound?
Methodological Answer:
For twinned
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
